

Biological Activity of 4-Cyclohexyl-2-methyl-2butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Cyclohexyl-2-methyl-2-butanol

Cat. No.: B1590949

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the biological activity of **4-Cyclohexyl-2-methyl-2-butanol**. Detailed experimental data and protocols from primary studies conducted by entities such as the Research Institute for Fragrance Materials (RIFM) are often proprietary and not fully available in the public domain. The experimental protocols described herein are based on standardized guidelines and may not reflect the exact methodologies used for this specific compound.

Introduction

4-Cyclohexyl-2-methyl-2-butanol, also known by its trade name Coranol, is a synthetic fragrance ingredient valued for its fresh, floral, and long-lasting scent.[1] Its primary application is in perfumes and other scented consumer products. While its use is predominantly in the fragrance industry, an understanding of its biological activity is crucial for safety assessment and for identifying any potential for broader pharmacological applications. This technical guide provides a comprehensive overview of the known biological activities of **4-Cyclohexyl-2-methyl-2-butanol**, with a focus on its toxicological profile as established through safety evaluations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Cyclohexyl-2-methyl-2-butanol** is presented in Table 1.

Table 1: Chemical and Physical Properties of 4-Cyclohexyl-2-methyl-2-butanol

Property	Value	Reference
CAS Number	83926-73-2	[2]
Molecular Formula	C11H22O	[2]
Molecular Weight	170.29 g/mol	[2]
IUPAC Name	4-cyclohexyl-2-methylbutan-2- ol	[2]
Synonyms	Coranol, alpha,alpha- Dimethylcyclohexanepropanol	[2]
Physical Description	Liquid	[2]
XLogP3-AA	3.6	[2]

Toxicological Profile

The biological activity of **4-Cyclohexyl-2-methyl-2-butanol** has been primarily investigated in the context of its safety as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment, which is referenced by regulatory bodies such as the European Chemicals Agency (ECHA).[3][4] The key toxicological endpoints that have been evaluated are summarized below.

Skin Sensitization

4-Cyclohexyl-2-methyl-2-butanol is not considered to be a skin sensitizer. This conclusion is supported by data from both animal and human studies.

Table 2: Summary of Skin Sensitization Studies

Study Type	Species	Conclusion	Reference
Guinea Pig Maximization Test	Guinea Pig	Not a sensitizer	[5]
Human Repeated Insult Patch Test (HRIPT)	Human	No reactions indicative of sensitization	[5]

The HRIPT is designed to assess the potential of a substance to induce skin sensitization after repeated applications. A general protocol, based on the RIFM standard, is as follows:[6][7][8]

Induction Phase:

- A patch containing the test material (e.g., 4000 μg/cm² in a suitable vehicle like petrolatum or 75% diethyl phthalate/25% ethanol) is applied to the skin of human volunteers (typically on the back) for 24 hours.[5][7]
- The patch is removed, and the site is rested for 24 hours.
- This procedure is repeated for a total of nine applications over a three-week period.

Rest Phase:

• A two-week rest period follows the induction phase, during which no patches are applied.

Challenge Phase:

- A single patch with the test material is applied to a naive skin site (a site not previously exposed).
- The site is observed for any signs of an allergic reaction.

A diagram of the general workflow for an HRIPT is provided below.

Click to download full resolution via product page

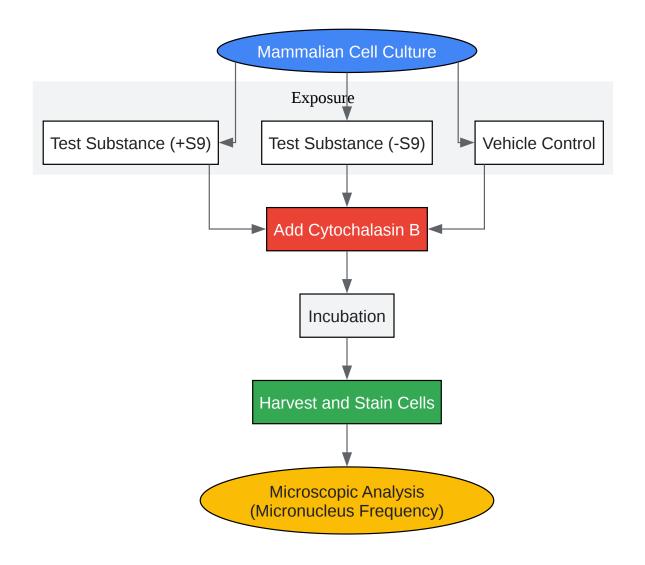
A generalized workflow for the Human Repeated Insult Patch Test (HRIPT).

Genotoxicity

Based on available information, **4-Cyclohexyl-2-methyl-2-butanol** is not considered to be genotoxic.[3] Genotoxicity is typically assessed using a battery of in vitro and in vivo tests. One of the key in vitro assays is the micronucleus test.

Table 3: Summary of Genotoxicity Data

Assay	System	Conclusion	Reference
In Vitro Micronucleus Test	Mammalian Cells	Data not publicly available, but overall assessment is nongenotoxic.	[3]


The in vitro micronucleus test is used to detect damage to chromosomes or the mitotic apparatus. A generalized protocol is as follows:[9][10][11]

- Cell Culture: Appropriate mammalian cells (e.g., human lymphocytes, CHO cells) are cultured.
- Exposure: The cells are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction), for a defined period (e.g., 3-24 hours).
- Cytokinesis Block: Cytochalasin B is often added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one round of mitosis.

- Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.
- Analysis: The frequency of micronucleated cells is determined by microscopic examination.

A diagram of the general workflow for the in vitro micronucleus test is provided below.

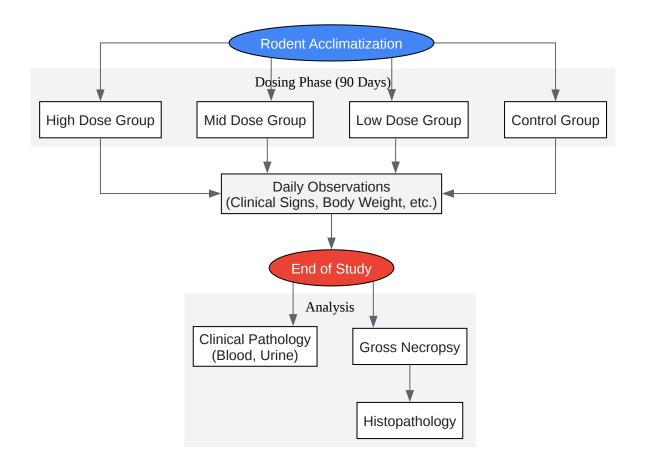
Click to download full resolution via product page

A generalized workflow for the in vitro micronucleus test.

Repeated Dose Toxicity

The potential for toxicity following repeated exposure to **4-Cyclohexyl-2-methyl-2-butanol** has been evaluated, likely through a 90-day oral toxicity study in rodents, as is standard for such assessments.[3]

Table 4: Summary of Repeated Dose Toxicity Data


Study Type	Species	Key Findings	Reference
90-Day Oral Toxicity Study	Rodents	No-Observed- Adverse-Effect Level (NOAEL) has been established, but specific values are not publicly available.	[3]

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period. A general protocol is as follows:[12] [13][14]

- Animal Selection: Typically, rats are used.
- Dose Groups: At least three dose levels of the test substance and a control group are used,
 with an equal number of male and female animals in each group.
- Administration: The substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.
- Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored regularly.
- Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology and clinical chemistry analysis.
- Pathology: All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically and microscopically.

A diagram of the general workflow for a repeated dose 90-day oral toxicity study is provided below.

Click to download full resolution via product page

A generalized workflow for a 90-day repeated dose oral toxicity study.

Other Biological Activities

There is a significant lack of publicly available data on any pharmacological or other biological activities of **4-Cyclohexyl-2-methyl-2-butanol** beyond its toxicological profile. Its structural features, a tertiary alcohol with a cyclohexyl group, are common in various biologically active

molecules, but specific studies investigating its potential effects on enzymes, receptors, or cellular pathways are not found in the public literature.

Conclusion

The biological activity of **4-Cyclohexyl-2-methyl-2-butanol** has been primarily assessed to ensure its safety as a fragrance ingredient. The available data from toxicological studies indicate that it is not a skin sensitizer and is not genotoxic. A No-Observed-Adverse-Effect Level (NOAEL) has been established from repeated dose toxicity studies, though the specific value is not publicly available. There is a notable absence of research into any potential pharmacological activities of this compound. For drug development professionals, while the toxicological data provides a baseline for safety, the lack of efficacy data means that its potential as a therapeutic agent is currently unknown and would require extensive investigation. Researchers interested in this molecule could explore its activity in various biological assays based on its structural similarity to other known active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Cyclohexyl-2-methyl-2-butanol | The Fragrance Conservatory [fragranceconservatory.com]
- 2. 4-Cyclohexyl-2-methyl-2-butanol | C11H22O | CID 14434313 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RIFM Fragrance ingredient safety assessment, 4-cyclohexyl-2-methyl-2-butanol, CAS Registry Number 83926-73-2 [pubmed.ncbi.nlm.nih.gov]
- 4. Substance Information ECHA [echa.europa.eu]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. The Research Institute for Fragrance Materials' human repeated insult patch test protocol
 PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. Oral Toxicity OECD 408 Altogen Labs [altogenlabs.com]
- 13. oecd.org [oecd.org]
- 14. ask-force.org [ask-force.org]
- To cite this document: BenchChem. [Biological Activity of 4-Cyclohexyl-2-methyl-2-butanol: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1590949#biological-activity-of-4-cyclohexyl-2-methyl-2-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

